molecular formula C12H13N3O3 B13994801 ethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13994801
M. Wt: 247.25 g/mol
InChI Key: PMICCIMEUQNBKD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 2-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and other substituted triazoles.

Scientific Research Applications

Ethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Ethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-methyl ester: Contains a methyl ester group instead of an ethyl ester, which may influence its pharmacokinetic properties.

    1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group, which may alter its hydrogen bonding interactions and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2-methoxyphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(16)9-8-15(14-13-9)10-6-4-5-7-11(10)17-2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMICCIMEUQNBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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